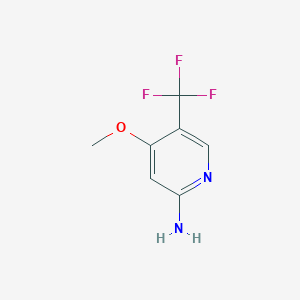

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1227571-99-4

Cat. No.: VC2751081

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227571-99-4 |

|---|---|

| Molecular Formula | C7H7F3N2O |

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 4-methoxy-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | SBLYITPOINEJHG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1C(F)(F)F)N |

| Canonical SMILES | COC1=CC(=NC=C1C(F)(F)F)N |

Introduction

Structural Characteristics and Chemical Properties

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound characterized by a pyridine ring with three distinct functional groups: a methoxy group at the 4-position, a trifluoromethyl group at the 5-position, and an amine group at the 2-position. This specific arrangement of substituents contributes to the compound's chemical behavior and biological interactions.

Chemical Identity and Properties

The compound is identified by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1227571-99-4 |

| Molecular Formula | C₇H₇F₃N₂O |

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 4-methoxy-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-5-2-6(11)12-3-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) |

| Standard InChIKey | SBLYITPOINEJHG-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1C(F)(F)F)N |

| PubChem Compound ID | 118703974 |

The structural features of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine significantly influence its physicochemical properties. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the methoxy and amine groups provide potential hydrogen bonding sites. These characteristics collectively impact the compound's solubility, absorption, distribution, and interaction with biological targets.

Physical Properties

The compound exhibits specific physical properties that are relevant to its research applications:

-

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability

-

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier

-

The methoxy group enhances solubility and bioavailability, which are important considerations for drug development applications

Synthesis Methodologies

The synthesis of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine involves several established methodologies, with particular emphasis on reactions that introduce the trifluoromethyl group to the pyridine scaffold.

Common Synthetic Approaches

One of the prevalent methods for synthesizing this compound involves Suzuki-Miyaura coupling reactions, which are valued for their mild reaction conditions and tolerance of diverse functional groups. These palladium-catalyzed cross-coupling reactions facilitate the formation of carbon-carbon bonds necessary for constructing the desired molecular framework.

Biochemical Properties and Mechanisms

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine demonstrates significant biochemical activities through various molecular mechanisms and interactions with biological targets.

Interactions with Enzymes and Proteins

The compound interacts with multiple biological systems, particularly those involving enzymatic processes and protein signaling:

-

It has been observed to interact with cytochrome P450 enzymes, serving as a substrate for biotransformation into various metabolites

-

The compound binds to certain receptor proteins, influencing their activity and downstream signaling pathways

-

Studies have demonstrated its ability to modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway

These interactions lead to alterations in gene expression, potentially affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanisms

At the molecular level, the compound exerts its effects through several mechanisms:

-

Binding to specific biomolecules, including enzymes and receptors, resulting in either inhibition or activation of the target

-

Inhibition of certain kinases, affecting phosphorylation events and subsequent signaling cascades

-

Influence on gene expression through interactions with transcription factors and regulatory proteins

Biological Activity

The biological activity of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is particularly noteworthy in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Profile

Research indicates that the compound exhibits significant activity through the inhibition of specific protein kinases involved in cell proliferation and survival pathways. Of particular interest is its interaction with the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.

In vitro studies have revealed the compound's potent activity against PI3K α, with an inhibition constant of approximately 17 nM. This high-affinity interaction suggests potential applications in targeting cancer cells that depend on PI3K signaling for growth and survival.

Structure-Activity Relationship

The biological activity of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is closely linked to its structural features. Structure-activity relationship (SAR) studies provide insights into how specific structural elements contribute to the compound's biological effects:

| Structural Element | Contribution to Biological Activity |

|---|---|

| Trifluoromethyl Group | Increased potency against PI3K α; enhances metabolic stability |

| Methoxy Group | Essential for maintaining cytotoxicity; improves solubility and bioavailability |

| Positioning on Pyridine Ring | Substitutions at C4 and C5 significantly affect enzyme inhibition profiles |

Cellular Effects and Pharmacology

The effects of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine at the cellular level reveal its potential pharmacological applications and mechanisms of action.

Cellular Responses

The compound induces diverse cellular responses, including:

-

Modulation of cell signaling pathways, particularly those involving the MAPK pathway

-

Alterations in gene expression patterns, affecting cellular functions

-

Influence on cellular metabolism through effects on key metabolic enzymes

Pharmacokinetic Properties

The pharmacokinetic profile of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is characterized by:

-

High predicted gastrointestinal absorption

-

Ability to permeate the blood-brain barrier

-

Enhanced metabolic stability due to the presence of the trifluoromethyl group

Chemical Reactivity

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine can participate in various chemical transformations, reflecting its diverse reactivity profile.

Common Reactions

The compound can undergo several types of chemical reactions, including:

-

Oxidation reactions, which can be performed under specific conditions to yield corresponding oxidized products

-

Reduction reactions, typically carried out using common reducing agents to produce reduced forms of the compound

-

Substitution reactions, where the methoxy and trifluoromethyl groups can participate in the formation of different derivatives

Reagents and Conditions

The reactivity of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is influenced by the choice of reagents and reaction conditions:

-

Palladium catalysts are commonly employed for coupling reactions

-

Oxidizing agents such as potassium permanganate can facilitate oxidation reactions

-

Reducing agents like lithium aluminum hydride can be used for reduction reactions

The specific products formed from these reactions depend on the precise reaction conditions, reagent selection, and other experimental parameters.

Research Applications

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine has demonstrated utility across multiple research domains, highlighting its versatility as a chemical entity.

Applications in Drug Discovery

The compound serves as a valuable tool in medicinal chemistry and drug discovery efforts, particularly due to its activity against kinase targets and potential applications in cancer research. Its structural features make it a useful scaffold for developing compounds with enhanced biological activities and improved pharmacokinetic properties.

Industrial and Synthetic Applications

Beyond its biological applications, 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine serves important functions in chemical synthesis and industrial processes:

-

It functions as an intermediate in the synthesis of more complex organic molecules

-

The compound has applications in the development of agrochemicals and other industrial products

-

Its unique structure provides opportunities for the creation of specialized materials with specific chemical and physical properties

Comparison with Structurally Related Compounds

Understanding how 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine compares to structurally related compounds provides insight into the significance of its specific structural features.

Structural Analogs

Several compounds share structural similarities with 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine, including:

-

4-Amino-2-(trifluoromethyl)pyridine, which contains a trifluoromethyl group but differs in the position and type of other substituents

-

2-Methoxy-5-(trifluoromethyl)pyridine, which has a similar structure but lacks the amine group at the 2-position

-

4-(Difluoromethyl)pyridin-2-amine, which differs in the fluorine content of the fluoromethyl substituent

Comparative Analysis

The unique substitution pattern of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine distinguishes it from its analogs, conferring specific chemical and biological properties:

| Compound | Structural Differences | Effect on Properties |

|---|---|---|

| 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine | Reference compound | Baseline for comparison |

| 4-Amino-2-(trifluoromethyl)pyridine | Different position of trifluoromethyl group | Altered binding profile and biochemical activity |

| 2-Methoxy-5-(trifluoromethyl)pyridine | Lacks amine group at 2-position | Modified hydrogen bonding capacity and biological interactions |

| 4-(Difluoromethyl)pyridin-2-amine | Contains difluoromethyl instead of trifluoromethyl | Different lipophilicity and metabolic properties |

These structural variations result in distinct differences in biological activity, highlighting the importance of precise molecular design in developing compounds for specific applications.

Future Research Directions

The continued investigation of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine presents several promising avenues for future research.

Medicinal Chemistry Opportunities

Future research may focus on:

-

Development of derivatives with enhanced selectivity for specific kinase targets

-

Optimization of pharmacokinetic properties to improve clinical potential

-

Exploration of combination therapies leveraging the compound's inhibitory effects on the PI3K pathway

Synthetic Methodology Development

Opportunities for advancing synthetic approaches include:

-

Development of more efficient and environmentally friendly synthesis methods

-

Creation of stereoselective processes for preparing chiral derivatives

-

Exploration of continuous flow chemistry for scaled production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume